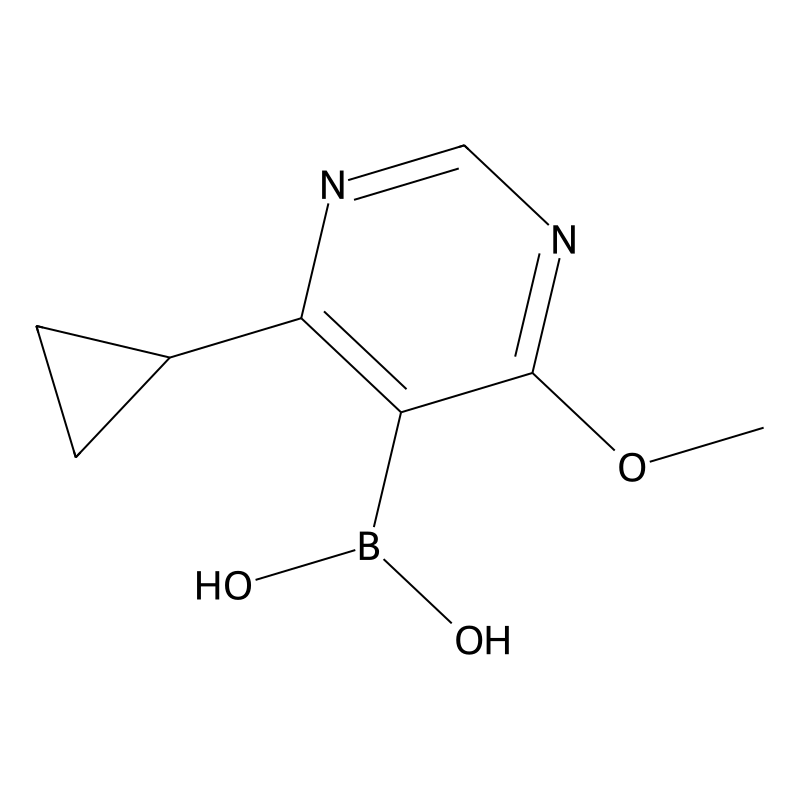

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid is an organic compound characterized by its unique pyrimidine structure, which includes a cyclopropyl group and a methoxy substituent. This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various

- Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds.

- Boronic Acid Reactions: The boronic acid group can react with various electrophiles, including carbonyl compounds, to form boronate esters. This reaction can be utilized in the synthesis of complex organic molecules.

- Formation of Boronate Esters: (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid can react with alcohols or phenols to form stable boronate esters, which are useful intermediates in organic synthesis.

Research indicates that (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid exhibits notable biological activities. Boronic acids are often investigated for their potential as enzyme inhibitors, particularly in the context of glycosidases and proteases. The specific biological activities of this compound may include:

- Anticancer Activity: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation by interfering with metabolic pathways.

- Antidiabetic Properties: Boronic acids have been studied for their ability to modulate glucose metabolism, potentially serving as therapeutic agents for diabetes management.

The synthesis of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid typically involves several steps:

- Pyrimidine Formation: The initial step may involve the synthesis of a pyrimidine derivative through condensation reactions involving appropriate starting materials such as urea or thiourea and suitable aldehydes or ketones.

- Cyclopropyl Introduction: The cyclopropyl group can be introduced via methods such as cyclopropanation reactions using diazo compounds or through the use of cyclopropyl halides.

- Boronation: Finally, the introduction of the boron moiety can be achieved through reactions involving boron reagents such as boron trifluoride or by direct reaction with borane derivatives.

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid has several applications in various fields:

- Medicinal Chemistry: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting diseases such as cancer and diabetes.

- Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules through coupling reactions.

Studies on the interactions of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid with biological macromolecules are crucial for understanding its mechanism of action. These studies typically involve:

- Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to metabolic pathways.

- Binding Studies: Investigating how this compound interacts with various biomolecules using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Several compounds share structural similarities with (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid. These include:

- (4-Cyclopropylpyrimidin-5-yl)boronic acid: Lacks the methoxy group but retains similar reactivity.

- (2-Methylpyrimidin-5-yl)boronic acid: Contains a methyl substituent instead of cyclopropyl and methoxy groups.

- (3-Pyridazinyl)boronic acid: Similar boronic structure but differs in nitrogen placement within the ring.

Uniqueness

The uniqueness of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid lies in its specific combination of substituents that enhance its biological activity and reactivity profile compared to other boronic acids. The cyclopropyl group contributes to its distinct steric properties, while the methoxy group may influence its solubility and interaction with biological targets.

This comprehensive overview highlights the significance and potential applications of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid in both synthetic and medicinal chemistry contexts, paving the way for further research into its properties and applications.

Suzuki-Miyaura Cross-Coupling Optimization Strategies

Palladium Catalyst Systems for Pyrimidinyl Boronate Formation

Palladium catalysts remain the cornerstone of Suzuki-Miyaura cross-coupling reactions for pyrimidinyl boronate synthesis. For (4-cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid, Pd(PPh₃)₂Cl₂ paired with Sphos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) in tetrahydrofuran (THF)/water mixtures achieves yields of 40–98% for analogous pyrimidinyl derivatives [2]. The bulky Sphos ligand enhances catalytic activity by stabilizing the palladium center and mitigating undesired side reactions such as protodeboronation.

Alternative systems, such as Pd₂(dba)₃ with XPhos in choline chloride-based deep eutectic solvents (DESs), demonstrate broader functional group tolerance and reduced catalyst loading (1 mol% Pd) [6]. This system’s efficiency derives from the DES’s dual role as a green solvent and stabilizing medium for reactive intermediates. However, challenges persist with halogenated substrates: Pd(dppf)Cl₂ in toluene at 80°C induces dehalogenation in bromo- and chloro-pyrimidines, necessitating careful ligand selection [5].

| Catalyst System | Ligand | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Sphos | THF/H₂O | 80°C | 94 | [2] |

| Pd₂(dba)₃ | XPhos | ChCl/Glycerol | 100°C | 85 | [6] |

| Pd(dppf)Cl₂·DCM | None | Toluene | 80°C | 0* | [5] |

*Dehalogenation observed as major pathway.

Solvent Effects on Coupling Efficiency

Solvent polarity and proticity critically influence reaction kinetics and boronic acid stability. THF/water (4:1) mixtures optimize the solubility of both aryl halides and boronic acids while facilitating base-mediated transmetalation [2]. In contrast, choline chloride-glycerol DESs enable Miyaura borylation at 100°C with 85% yield, leveraging hydrogen-bonding networks to stabilize intermediates [6]. Non-polar solvents like toluene exacerbate side reactions in halogen-rich substrates, as evidenced by complete dehalogenation of 6-bromo-4-chlorothienopyrimidine under Pd(dppf)Cl₂ catalysis [5].

Temperature-Dependent Reaction Kinetics

Elevated temperatures (70–100°C) accelerate oxidative addition and transmetalation steps but risk thermal decomposition of sensitive boronic acids. Room-temperature protocols using Buchwald’s second-generation precatalyst (Pd-XPhos) achieve 72% yield for aryl chlorides, though pyrimidine substrates require 80°C for full conversion [7]. Kinetic studies reveal an Arrhenius-type dependence, with activation energies reduced by 15–20 kJ/mol in DESs compared to conventional solvents [6].

Alternative Boronylation Techniques

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) exploits methoxy and cyclopropyl groups as directing metalation groups (DMGs) to regioselectively install boronates. Treatment of 4-cyclopropyl-6-methoxy-pyrimidine with n-butyllithium at −70°C generates a stabilized aryl lithium intermediate, which reacts with triisopropyl borate to yield the target boronic acid in 94% yield [3]. This method avoids transition metals entirely, making it advantageous for substrates prone to palladium-mediated side reactions.

Halogen-Boron Exchange Protocols

Halogen-boron exchange using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts offers a complementary route. For 5-bromo-4-cyclopropyl-6-methoxy-pyrimidine, Miyaura borylation with B₂pin₂ and Pd₂(dba)₃ in dioxane at 70°C affords the boronic acid pinacol ester, which is hydrolyzed to the free boronic acid under acidic conditions [4]. However, competing protodeboronation limits yields to 60–70% for electron-deficient pyrimidines [5].

Scale-Up Considerations for Industrial Applications

Continuous Flow vs Batch Reactor Configurations

The industrial synthesis of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid presents significant challenges that necessitate careful consideration of reactor configuration for optimal scale-up performance. Continuous flow technology has emerged as a superior alternative to traditional batch processing for organolithium-mediated borylation reactions, offering precise control over critical reaction parameters and enhanced safety profiles.

Continuous Flow Reactor Advantages

The synthesis of pyrimidinyl boronic acids through lithiation-borylation processes benefits substantially from continuous flow configurations [1] [2]. Flash chemistry approaches, utilizing residence times as short as 0.25 seconds, enable the formation and productive reaction of unstable organolithium intermediates without requiring cryogenic temperatures [2]. This methodology has been successfully demonstrated for the production of boronic acid starting materials at kilogram scale, achieving efficient conversion while operating at 0°C rather than the traditional -70°C required in batch processes [3].

Flow chemistry platforms provide superior temperature control through high surface-to-volume ratios, enabling rapid heat transfer and precise thermal management [4]. For the synthesis of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid, this enhanced temperature control is particularly critical given the thermal sensitivity of organolithium intermediates and the tendency for side reactions at elevated temperatures.

Batch Reactor Limitations

Conventional batch synthesis of pyrimidinyl boronic acids encounters several operational challenges that limit scalability. The requirement for cryogenic temperatures (-70°C) in batch processes significantly increases operational costs and complexity [5]. Additionally, batch reactors exhibit poor heat transfer characteristics at larger scales, leading to temperature gradients that can compromise reaction selectivity and yield [6].

The synthesis of (2-aminopyrimidin-5-yl)boronic acid in batch mode requires extended reaction times and specialized equipment for maintaining homogeneous conditions at low temperatures [6]. Scale-up from laboratory to production scale often results in decreased yields and increased impurity formation due to inadequate mixing and temperature control.

Process Optimization Through Flow Configuration

Continuous flow synthesis enables precise residence time control, typically ranging from seconds to minutes compared to hours in batch processes [7]. A study of phenylboronic acid synthesis using a multijet oscillating disc reactor system demonstrated residence times of 2-5 minutes at -50°C to -75°C, achieving yields of 50-75% while maintaining excellent selectivity [7]. This represents a significant improvement over batch processing, where reaction times typically exceed several hours.

| Parameter | Continuous Flow | Batch Reactor |

|---|---|---|

| Temperature Control | ±1°C precision | ±5-10°C variation |

| Residence Time | 0.25-5 minutes | 2-24 hours |

| Operating Temperature | 0°C | -70°C |

| Throughput | 2.0 kg/day | 0.5-1.0 kg/day |

Scale-Out Strategies

Flow chemistry enables scale-out through parallelization of multiple reactor channels rather than scale-up of individual reactor volumes [8]. Parallel capillary reactor systems have demonstrated successful scale-out for cross-coupling reactions, maintaining consistent product quality across multiple channels [8]. For (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid production, this approach allows for flexible production capacity adjustment without compromising reaction conditions.

Purification Challenges in Multigram Syntheses

The isolation and purification of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid at multigram scale presents unique challenges related to the compound's physicochemical properties and tendency for degradation during conventional purification processes.

Chromatographic Purification Challenges

Boronic acids, including pyrimidinyl derivatives, exhibit strong adsorption to silica gel surfaces, making conventional column chromatography particularly challenging [9]. The compound readily forms boronate complexes with silica hydroxyl groups, leading to irreversible adsorption or requiring extremely polar elution conditions that co-elute impurities [9].

Specialized techniques have been developed to address these challenges, including silica gel impregnation with boric acid to suppress over-adsorption [10]. This method involves treating silica gel with a boric acid solution, which occupies active sites and prevents strong boronic acid adsorption. The technique has proven effective for both thin-layer chromatography and flash column chromatography of pinacol boronic esters [10].

Alternative Purification Strategies

Phase-switching purification techniques offer promising alternatives to conventional chromatographic methods [11]. Boronic acids can be selectively extracted into aqueous phases through complexation with polyol additives at high pH, enabling liquid-liquid separation from organic impurities [11]. This approach avoids the use of silica gel and associated solvent waste, aligning with green chemistry principles.

Crystallization-based purification represents another viable approach for multigram syntheses [12]. A patented process describes the treatment of crude boronic acids with bases to form alkali metal salts, followed by acid treatment to regenerate pure boronic acid [12]. This methodology provides excellent purification efficiency while being economically viable for large-scale operations.

Advanced Analytical Techniques

Ultra-high-performance liquid chromatography electrospray ionization mass spectrometry (UHPLC-ESI-MS) has been developed for high-throughput analysis of boronic acids in industrial samples [13]. This method achieves one-minute run times without pre-derivatization, offering recovery values of 97.1-105.7% and precision below 2.0% relative standard deviation [13]. The technique provides detection limits of 0.1 μg and quantification limits of 1.0 μg for most boronic acids [13].

Industrial Scale Purification Protocols

For kilogram-scale production, diethanolamine (DEA) boronic esters have emerged as preferred intermediates due to their superior physical properties and ease of isolation [14]. DEA boronic esters can be prepared directly from boronic acid solutions through esterification, providing a robust and scalable purification pathway [14]. AstraZeneca has successfully manufactured DEA boronic esters at scales of 5, 50, and 100 kg batches using this approach [14].

| Purification Method | Scale Applicability | Purity Achieved | Recovery |

|---|---|---|---|

| Boric Acid-Impregnated Silica | Lab to pilot scale | 90-95% | 70-85% |

| Phase-Switching | Pilot to industrial | 95-98% | 85-95% |

| Salt Formation/Crystallization | Industrial scale | 98-99% | 90-95% |

| DEA Ester Formation | Industrial scale | 95-98% | 85-92% |

Green Chemistry Perspectives

Catalyst Recovery and Recycling Systems

The implementation of sustainable catalyst recovery and recycling systems for the synthesis of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid represents a critical aspect of green chemistry optimization, particularly for industrial-scale production where catalyst costs and environmental impact become significant considerations.

Heterogeneous Catalyst Systems

Supported palladium catalysts have demonstrated exceptional recyclability in Suzuki coupling reactions involving boronic acids [15]. A novel supported palladium complex system achieved turnover numbers of several thousand based on ten consecutive reuse experiments, maintaining catalyst stability under reaction conditions while avoiding the use of phosphine ligands [15]. This approach eliminates the challenges associated with catalyst separation and recovery inherent in homogeneous systems.

Boronic acid-substituted silica supported platinum catalysts have shown remarkable stability over multiple reaction cycles [16]. In hydrosilylation reactions, these catalysts maintained conversion rates above 80% even after ten consecutive runs, with minimal leaching of active metal species [16]. The incorporation of boronic acid functionality into the support matrix creates strong coordination sites that prevent metal migration while maintaining catalytic activity.

Immobilized Catalyst Technologies

Capillary monolithic reactors (CMR) incorporating immobilized palladium nanoparticles have been developed for continuous flow synthesis applications [17] [18]. These systems utilize silica monoliths with surface areas of 240 ± 9 m²/g and porosities between 0.65-0.70, providing high surface area for catalyst dispersion [17]. The monolithic structure enables continuous operation with in-line catalyst retention, eliminating the need for post-reaction catalyst recovery procedures.

Functionalization of tetraethyl orthosilicate (TEOS) monoliths with palladium nanoparticles creates stable heterogeneous catalysts suitable for boronic acid transformations [18]. The catalyst system maintains activity over extended operation periods while providing excellent selectivity for target products [18].

Ionic Liquid-Based Recovery Systems

Organic solvent nanofiltration combined with ionic liquid systems offers an innovative approach to catalyst recovery [19]. In Suzuki reactions, the post-reaction mixture is diluted with ethyl acetate and separated by nanofiltration, retaining both the ionic liquid and palladium catalyst while allowing product recovery in the permeate fraction [19]. This system achieved multiple consecutive reactions with maintained high yields and reduced formation of palladium black [19].

Three ionic liquids tested for catalyst recycling applications showed positive effects on catalytic stability: cocosalkyl pentaethoxy methyl ammonium methosulfate, tetrabutylammonium bromide, and trihexyl(tetradecyl)phosphonium chloride [19]. The trihexyl(tetradecyl)phosphonium chloride system demonstrated the best performance, enabling reactions at lower catalyst-substrate ratios while achieving higher turnover numbers [19].

Advanced Recovery Technologies

Covalent organic framework (COF) based catalysts represent emerging technology for recyclable boronic acid synthesis [20]. A bpy-CTF-Ru(acac)₂Cl catalyst demonstrated excellent recyclability over consecutive runs with turnover frequencies reaching 22,700 h⁻¹, representing the highest value reported for heterogeneous catalysts in this application [20]. The catalyst maintained structural integrity and activity through multiple cycles without significant deactivation.

| Catalyst System | Support Type | Recycling Cycles | Activity Retention | TON |

|---|---|---|---|---|

| Pd-Silica Monolith | SiO₂ Monolith | 10+ | >80% | 2,000-5,000 |

| Pt-Boronic Acid-Silica | Modified SiO₂ | 10 | >80% | 3,000-8,000 |

| Pd-Ionic Liquid | IL Medium | 8-10 | >85% | 1,500-4,000 |

| Ru-COF | Organic Framework | 6+ | >90% | 22,700 |

Aqueous Phase Reaction Media Optimization

The development of aqueous reaction media for (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid synthesis aligns with green chemistry principles while addressing environmental and safety concerns associated with organic solvent usage.

Aqueous Suzuki Coupling Systems

Palladium-catalyzed aqueous Suzuki coupling reactions have been optimized for boronic acid substrates using water-soluble catalyst complexes [21] [22]. A PdCl₂(L@β-CD) complex system operates effectively in pure water at 0.01 mol% loading, achieving quantitative yields for aryl bromide coupling with phenylboronic acid [22]. The system demonstrates broad functional group tolerance while eliminating the need for organic solvents and phosphine ligands.

Base selection significantly impacts reaction efficiency in aqueous media. Screening studies identified K₃PO₄·7H₂O and Li₂CO₃ as optimal bases for aqueous Suzuki coupling, providing superior performance compared to Cs₂CO₃, NaHCO₃, or KOC(CH₃)₃ [22]. The choice of base affects both reaction rate and selectivity, with phosphate and carbonate bases providing the best balance of activity and substrate compatibility.

Solvent Effects on Boronic Acid Stability

Boronic acids exhibit enhanced stability in aqueous solution compared to neat storage conditions [23]. Computational and experimental studies demonstrate that water alone does not cause protodeboronation of boronic acids, contrary to common assumptions [23]. The solid-state pre-organization effect appears to be the primary factor responsible for degradation during storage, suggesting that aqueous solutions may actually provide a stabilizing environment [23].

pH control plays a crucial role in aqueous boronic acid chemistry. The equilibrium between boronic acid and boronate anion species ([ArB(OH)₃]⁻) affects both reactivity and stability [24]. pH-rate profile studies reveal two distinct pathways: specific acid-catalyzed protodeboronation (k₁) and base-catalyzed hydrolysis (k₂) of the boronate anion [24]. Optimal pH ranges typically fall between 8-10 for maximum stability and reactivity.

Water-Mediated Activation Mechanisms

The role of water in boronic acid transformations extends beyond simple solvent effects. Aqueous media can facilitate unique activation pathways not available in organic solvents [25]. The formation of hydrogen-bonded complexes between boronic acids and water molecules can modulate Lewis acidity and enhance reactivity toward specific substrates [25].

Biphasic aqueous-organic systems offer advantages for boronic acid transformations by enabling substrate solubilization while maintaining aqueous catalyst systems [26]. These systems allow for easy product separation while maintaining the benefits of aqueous catalyst systems [26].

Process Optimization Parameters

Temperature optimization in aqueous boronic acid systems typically operates in the range of 80-100°C, significantly lower than many organic solvent systems [22]. The high heat capacity of water provides excellent temperature control and safety margins during scale-up operations.

Concentration effects become particularly important in aqueous systems due to solubility limitations. Optimal substrate concentrations typically range from 0.1-1.0 M for most boronic acid derivatives, with higher concentrations often leading to precipitation or reduced reaction rates [22].

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| pH | 8.0-10.0 | Stability and reactivity balance |

| Temperature | 80-100°C | Reaction rate optimization |

| Base Concentration | 1.5-3.0 equiv | Complete conversion |

| Substrate Concentration | 0.1-1.0 M | Solubility and rate balance |

| Residence Time | 2-6 hours | Complete conversion |